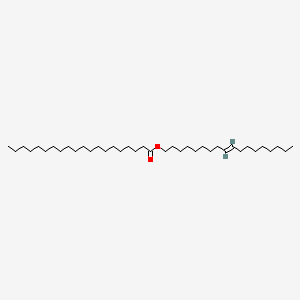

Arachidic acid oleoyl ester crystalline

Description

Arachidic acid oleoyl ester crystalline is a structured lipid composed of arachidic acid (a C20 saturated fatty acid) esterified to oleoyl alcohol (derived from oleic acid, a C18 monounsaturated fatty acid with a cis double bond at the 9th carbon). This ester is characterized by its crystalline solid state at room temperature, a property attributed to the saturated arachidic acid backbone, which promotes tight molecular packing .

Synthesis and Crystallization:

The ester is synthesized via enzymatic or chemical esterification. For instance, immobilized lipases from Candida sp. have been employed to catalyze esterification reactions under optimized solvent conditions, yielding high-purity products . Crystallization is typically achieved through slow solvent evaporation, a method that facilitates the formation of well-defined single crystals suitable for X-ray diffraction analysis .

Properties

Molecular Formula |

C38H74O2 |

|---|---|

Molecular Weight |

563.0 g/mol |

IUPAC Name |

[(E)-octadec-9-enyl] icosanoate |

InChI |

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18+ |

InChI Key |

HWRYIWKGLJIMLG-CZIZESTLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure

Arachidic acid oleoyl ester crystalline is characterized by its molecular formula C38H74O2 and a molecular weight of 562.99 g/mol. The compound contains a long saturated carbon chain from arachidic acid linked through an ester bond to the monounsaturated chain contributed by oleic acid. This unique structure imparts specific crystallization behavior and physical properties to the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C38H74O2 | - |

| Molecular Weight | 562.99 g/mol | - |

| Boiling Point | 617.5±34.0 °C | Predicted |

| Density | 0.862±0.06 g/cm³ | Predicted |

| Recommended Storage Temperature | −20°C | - |

| LogP | 17.699 | Estimated |

| Physical State | Crystalline solid | - |

Direct Esterification Methods

Acid-Catalyzed Esterification

The most common method for synthesizing arachidic acid oleoyl ester is through direct esterification using acid catalysis. This approach involves the reaction between arachidic acid and oleyl alcohol (derived from oleic acid) under acidic conditions.

Heterogeneous Acid Catalysis

Research indicates that heterogeneous acid catalysts provide significant advantages over homogeneous catalysts, including easier separation, reusability, and reduced equipment corrosion. The general procedure involves:

- Mixing arachidic acid and oleyl alcohol in a specific molar ratio (typically 1:1 to 1:3)

- Addition of heterogeneous acid catalyst

- Heating the reaction mixture to 70-150°C

- Maintaining the reaction for 4-12 hours

- Separation of the catalyst and purification of the product

Studies on similar wax esters have demonstrated that sodium hydrogen sulfate (NaHSO4) shows excellent activity as a catalyst due to its high acidity. In one comparable study with oleyl oleate, a yield of 96.8% was achieved under optimized conditions using 9.9 wt% of NaHSO4 catalyst (relative to oleic acid weight), a 1:1 molar ratio of reactants, and a reaction temperature of 130°C for 8 hours.

Table 2: Comparison of Heterogeneous Acid Catalysts for Esterification

| Catalyst | Optimal Concentration | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|---|---|

| NaHSO4 | 9.9 wt% | 130 | 8 | 1:1 | 96.8 |

| SnCl2·2H2O | 7.1 wt% | 110 | 6 | 1:1 | 89.3 |

| NaH2PO4 | 12.75 wt% | 150 | 10 | 1:1 | 87.5 |

Tosylic Acid Functionalized Catalysts

Recent research has explored the use of tosylic acid functionalized biochar (TsOH-MBC) for the esterification of fatty acids. In a study focused on oleic acid esterification, this catalyst demonstrated excellent performance:

The reaction achieved 96.28% conversion at 80°C for 5 hours with catalyst loading of 4.0 wt% and 8:1 methanol/oleic acid molar ratio. The reaction kinetics followed a second-order model with a rate coefficient of 0.223 mL mol⁻¹ h⁻¹ at 80°C and activation energy of 81.77 kJ mol⁻¹.

Anhydride Method

Another effective method for preparing arachidic acid oleoyl ester involves using the anhydride form of one of the acids:

- Preparation of arachidic anhydride or oleic anhydride

- Reaction with the corresponding alcohol (oleyl alcohol or arachidyl alcohol)

- Crystallization and purification

The anhydride preparation typically involves:

"Oleic anhydride is prepared by refluxing 100 grams of oleic acid in 300 grams of acetic anhydride for three hours. The bulk of the distillable material present, mostly acetic acid, is then removed at atmospheric pressure. The residue is then heated at 355°F under 1 to 2 mm Hg pressure for 30 minutes to distill the remaining volatile impurities."

This method facilitates esterification without requiring strong acid catalysts and can lead to higher yields with fewer side reactions.

Enzymatic Synthesis Approaches

Lipase-Mediated Synthesis

Enzymatic synthesis offers several advantages including milder reaction conditions, high selectivity, and reduced environmental impact. Lipases (particularly Lipozyme 435) have been effectively used for the synthesis of various fatty acid esters.

A detailed study on lipase-mediated synthesis of oleic acid derivatives provides valuable insights applicable to arachidic acid oleoyl ester preparation:

- A glass column (1.5 cm i.d. × 10 cm length) is packed with Lipozyme 435 (2.20 g)

- The enzyme is swelled in the solvent (often a bio-derived solvent like limonene) for 12 hours

- A solution containing the fatty acid and alcohol is pumped through the column at controlled flow rate

- The reaction proceeds at moderate temperature (55°C)

- The product crystallizes spontaneously from the solution at room temperature

- The crystalline product is recovered by filtration

This continuous flow enzymatic process demonstrated excellent stability over extended periods (>157 hours) without loss of enzyme activity, making it suitable for industrial applications.

Table 3: Comparison of Batch vs. Continuous Flow Enzymatic Synthesis

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Enzyme amount (g) | 0.180 | 2.2 |

| Fatty acid (g) | 0.410 | 140.9 |

| Reaction volume (L) | 2.7 × 10⁻³ | 8.0 × 10⁻³ |

| Reaction time (h) | 4 | 154.3 |

| Conversion (%) | 78 | 65 |

| Temperature (°C) | 55 | 55 |

| Space-time yield (mol L⁻¹ h⁻¹) | 0.105 | 0.263 |

| Productivity (g product h⁻¹) | 0.092 | 0.684 |

| Catalyst productivity (g product g catalyst⁻¹) | 2.05 | 48.0 |

Factors Affecting Enzymatic Synthesis

Several factors significantly influence the efficiency of enzymatic synthesis:

- Water content : Low water content is crucial for driving the equilibrium toward esterification

- Solvent selection : Non-polar solvents generally enhance the reaction rate

- Temperature : Higher temperatures increase reaction rates but may denature the enzyme (optimal range: 40-60°C)

- Enzyme immobilization : Immobilized enzymes show higher stability and reusability

Crystallization Techniques

Crystallization is a critical step in obtaining pure arachidic acid oleoyl ester in crystalline form. Various methods have been documented:

Solvent Crystallization

The choice of solvent significantly impacts crystallization efficiency and crystal quality. Studies on similar fatty acid derivatives provide useful insights:

"The first crystallization and ethanol (1:5, w/v) were dissolved at 60°C and mixed uniformly, then placed at -4°C for crystallization. Once crystals are formed, shake for 1 min and filter to remove saturated fatty acid derivatives."

For arachidic acid oleoyl ester, optimal crystallization has been observed using the following solvents:

Table 4: Solvents for Crystallization of Fatty Acid Esters

| Solvent | Ratio (Product:Solvent, w/v) | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Crystallization Time (h) |

|---|---|---|---|---|

| Acetone | 1:15 | 60 | -20 | 1 |

| Ethanol | 1:5 | 60 | -4 | 1-2 |

| Methanol/water mixture (90:10) | 1:10 | 40 | -5 | 5 |

| n-Hexane | 1:5 | 60 | -10 | 1 |

Temperature-Controlled Crystallization

The crystallization behavior of fatty acid esters is strongly temperature-dependent. Research on lipid crystallization demonstrates that cooling rate significantly affects crystal size and morphology. Slower cooling rates (≤1°C/min) typically produce larger crystals, while faster cooling rates (5-10°C/min) yield smaller crystals.

A multi-step crystallization process has shown effectiveness:

- Dissolving the crude product in a suitable solvent at elevated temperature (55-65°C)

- Cooling to medium temperature (0-10°C) for initial crystallization

- Further cooling to low temperature (-30 to -4°C) for complete crystallization

- Filtration and washing of crystals

Purification Techniques

Sequential Crystallization

Multiple crystallization steps can significantly enhance purity. A method demonstrated for similar fatty acid derivatives involves:

"The first crystallization product and the second organic solvent are thoroughly mixed at 55°C to 65°C at a ratio of 1:3 to 1:20 (w/v), and then placed at -30°C to 10°C for crystallization. Once crystals are formed, they are shaken for 1 min and then filtered."

This multi-step crystallization effectively removes impurities with different solubilities.

Urea Inclusion Methods

The urea inclusion method has proven effective for purifying fatty acid derivatives:

"The reactants are poured into 600 ml of hexane and the hexane solution washed with 400 ml of 1% potassium bicarbonate solution. The washed hexane layer is diluted with 200 ml ethanol and 75 grams urea are added to the sample. Adduct formation with urea is accomplished by stirring the sample initially at 40°C and allowing the mixture to cool at 25°C during a two-hour interval. The urea adduct is removed by filtration and discarded."

This technique exploits the ability of urea to form crystalline inclusion complexes with straight-chain compounds, effectively separating them from branched or unsaturated compounds.

Acid-Base Washing

After esterification, residual acids can be removed through base washing:

"After separation of the acidic aqueous layer, residual oleic acid is removed as the sodium salt by washing with a basic solution like 1M sodium hydroxide."

This is followed by water washing to remove any remaining base and salts.

Optimization of Preparation Parameters

Effect of Temperature

Temperature significantly affects both the rate of esterification and the final yield. Research on oleic acid esterification demonstrates this relationship:

"Results indicated that the conversion increased with increased reaction temperature because high temperature favors a high equilibrium product yield in a typical endothermic reaction. The initial rate of esterification also increased with increased reaction temperature. The reaction temperature of 160°C yielded the highest conversion level (86.7%) in this study."

Table 5: Effect of Temperature on Esterification Conversion

| Temperature (°C) | Conversion (%) | Reaction Time (min) |

|---|---|---|

| 100 | 56.2 | 480 |

| 120 | 68.4 | 480 |

| 140 | 78.3 | 480 |

| 160 | 86.7 | 480 |

However, excessive temperatures can lead to side reactions, product degradation, and catalyst deactivation. The optimal temperature range for arachidic acid oleoyl ester preparation appears to be 140-160°C for chemical catalysis and 50-60°C for enzymatic catalysis.

Effect of Reactant Ratio

The molar ratio of reactants significantly impacts both conversion and product selectivity. Studies indicate that:

"The conversion increased slightly with increased alcohol amount in the following descending order: 91.6, 89.0, and 87.5% for 1:3, 1:2, and 1:1 acid-to-alcohol molar ratios, respectively. According to Le Chatelier's principle, the esterification will shift to improve products formation with increased reactant concentration."

For arachidic acid oleoyl ester preparation, slight excess of alcohol (1:1.2 to 1:2 acid:alcohol ratio) appears to provide optimal results.

Advanced Preparation Techniques

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance the rate of esterification reactions. While specific studies on arachidic acid oleoyl ester are limited, research on similar fatty acid esters suggests that microwave-assisted synthesis can:

- Reduce reaction times from hours to minutes

- Increase yields by 5-10%

- Provide more selective reactions with fewer side products

- Decrease energy consumption

Ultrasound-Assisted Synthesis

Ultrasound technology has been successfully applied to esterification reactions, enhancing mass transfer and reaction rates. This technique is particularly effective when using heterogeneous catalysts, as the ultrasonic waves create microscopic turbulence that increases the contact between reactants and catalyst.

Industrial Production Considerations

Scale-up Challenges

Several challenges must be addressed when scaling up the production of this compound:

- Heat transfer : Larger reaction volumes have lower surface-to-volume ratios, requiring careful temperature control

- Mixing efficiency : Ensuring uniform mixing becomes more challenging at larger scales

- Crystallization consistency : Maintaining uniform crystal size and morphology requires precise control of cooling rates

- Purification : Efficient separation of the product from reaction mixtures becomes more complex

Economic and Environmental Aspects

The economic viability of different preparation methods can be compared using the sE-factor (simplified environmental factor), which represents the ratio of total waste mass to product mass:

Table 6: Comparison of Environmental Impact of Different Synthetic Routes

| Process | sE-factor | Key Characteristics |

|---|---|---|

| Traditional chemical synthesis | 205 | High waste, harsh conditions |

| Lipase-mediated synthesis without isolation | 0.76 | Low waste, mild conditions |

| Lipase-mediated synthesis with isolation | 1.4 | Moderate waste, mild conditions |

| Heterogeneous acid catalyst | 0.96 | Moderate waste, reusable catalyst |

The enzymatic approach offers significant environmental advantages despite slightly higher initial costs. The reusability of catalysts and higher selectivity contribute to long-term economic benefits.

Chemical Reactions Analysis

Types of Reactions: Arachidic acid oleoyl ester crystalline can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form peroxides and other oxidation products.

Reduction: Reduction reactions can convert the ester into corresponding alcohols.

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield arachidic acid and oleic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Peroxides and other oxidation products.

Reduction: Corresponding alcohols.

Hydrolysis: Arachidic acid and oleic acid.

Scientific Research Applications

Arachidic acid oleoyl ester crystalline has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of arachidic acid oleoyl ester crystalline involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release arachidic acid and oleic acid, which can then participate in various metabolic pathways. These fatty acids can modulate membrane fluidity and influence signaling pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Structural Features :

- Arachidic Acid : A linear, saturated C20 chain (CH₃(CH₂)₁₈COOH) that confers rigidity.

- Oleoyl Group : A C18 chain with a cis double bond (CH₃(CH₂)₇CH=CH(CH₂)₇COOH), introducing a kink that disrupts packing in the liquid state but allows partial flexibility in the crystalline lattice .

Comparison with Similar Compounds

Arachidic acid oleoyl ester is compared to structurally related fatty acid esters based on chain length, saturation, functional groups, and applications. Key compounds include methyl/ethyl esters of arachidic, oleic, palmitic, stearic, and linoleic acids, as well as glycerol and cholesteryl derivatives.

Structural and Physical Properties

Table 1: Key Properties of Selected Fatty Acid Esters

*Melting points inferred from saturation status and literature analogs.

Key Observations :

- Saturation vs. Unsaturation: Saturated esters (e.g., arachidic/stearic methyl esters) exhibit higher melting points than unsaturated analogs (e.g., oleic/linoleic esters) due to efficient van der Waals interactions .

- Chain Length : Longer chains (e.g., C20 arachidic esters) have higher melting points than shorter analogs (C16 palmitic esters) .

- Cis Double Bonds : The oleoyl group’s cis configuration introduces a kink, reducing crystallinity in pure form but enabling unique interactions in mixed esters .

Table 2: Functional Comparisons

Notable Findings:

- Biodiesel Production: Oleic acid methyl ester dominates biodiesel formulations (e.g., 23.5–86.3% in sunflower and jatropha oils) due to its liquidity and oxidation stability, while arachidic esters are minor components (<4%) .

- Pharmaceuticals: Oleoyl derivatives (e.g., methyl ricinoleate) show anti-arthritic and anti-inflammatory effects, whereas arachidic esters are explored for antimicrobial and cytotoxic activities .

Analytical Characterization

GC-MS Analysis :

- Retention Indices (RI): Arachidic acid methyl ester has an RI of 1999 on HP Innowax columns, higher than oleic (≈1980) and stearic (≈1970) esters due to its longer chain .

- Derivatization: Methylation is critical for volatile analysis; sulfuric acid-methanol treatment is standard for fatty acid profiling .

Crystallography : Arachidic acid oleoyl ester’s crystalline structure is less studied than its saturated analogs (e.g., stearic acid esters), but X-ray data from related esters suggest orthorhombic packing for saturated chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.